Chaetoglobosin K

Description

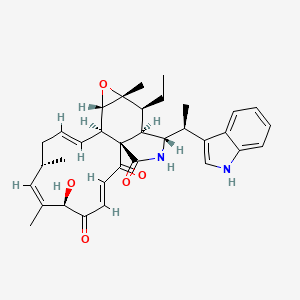

Structure

2D Structure

3D Structure

Properties

CAS No. |

72509-61-6 |

|---|---|

Molecular Formula |

C34H40N2O5 |

Molecular Weight |

556.7 g/mol |

IUPAC Name |

(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-17-ethyl-6-hydroxy-19-[(1S)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |

InChI |

InChI=1S/C34H40N2O5/c1-6-23-28-29(20(4)22-17-35-25-13-8-7-11-21(22)25)36-32(40)34(28)24(31-33(23,5)41-31)12-9-10-18(2)16-19(3)30(39)26(37)14-15-27(34)38/h7-9,11-18,20,23-24,28-31,35,39H,6,10H2,1-5H3,(H,36,40)/b12-9+,15-14+,19-16-/t18-,20-,23-,24-,28-,29-,30+,31-,33+,34+/m0/s1 |

InChI Key |

RSYKJHLWNMXRKZ-RVUXUPINSA-N |

SMILES |

CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C4C1(O4)C)C(C)C5=CNC6=CC=CC=C65 |

Isomeric SMILES |

CC[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C/C[C@@H](/C=C(\[C@H](C(=O)/C=C/C3=O)O)/C)C)[C@H]4[C@@]1(O4)C)[C@@H](C)C5=CNC6=CC=CC=C65 |

Canonical SMILES |

CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C4C1(O4)C)C(C)C5=CNC6=CC=CC=C65 |

Synonyms |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Basis of Chaetoglobosin K

Elucidation of the Biosynthetic Route for Chaetoglobosin K

Chaetoglobosins are a class of cytochalasan alkaloids characterized by a substituted isoindole core fused to a macrocyclic ring. nih.gov The elucidation of their biosynthetic pathways has largely been informed by studies on the closely related and more extensively researched compound, Chaetoglobosin A. The biosynthetic gene cluster (BGC) potentially responsible for this compound production has been identified in the fungus Stenocarpella maydis. nih.govresearchgate.net Comparisons between the putative this compound BGC and the verified Chaetoglobosin A BGC from Chaetomium globosum show a high degree of similarity, suggesting a conserved biosynthetic strategy. researchgate.netfrontiersin.org This comparative genomic approach has been crucial in predicting the functions of the genes involved in assembling the this compound molecule. frontiersin.org

The general biosynthetic scheme begins with the creation of a polyketide backbone, which is then fused with an amino acid-derived component. nih.govfrontiersin.org This core structure undergoes a series of enzymatic modifications, including cyclization and oxidation, to yield the final complex structure. mdpi.com

Precursors and Intermediate Metabolites in this compound Biosynthesis

The biosynthesis of this compound draws from primary metabolic pools, utilizing both amino acid and polyketide precursors to construct its distinctive scaffold.

Tryptophan : This amino acid is a fundamental building block, forming the 10-(indol-3-yl) group that is a hallmark of chaetoglobosins. nih.govfrontiersin.org Specifically for this compound, a β-methylated tryptophan residue is incorporated, a feature that distinguishes it from Chaetoglobosin A. nih.gov The biosynthesis of tryptophan itself is a multi-step enzymatic process, with anthranilic acid synthase being a key enzyme. nih.gov

Polyketide Backbone : The macrocyclic portion of this compound is derived from a highly reduced polyketide backbone. nih.govfrontiersin.org This carbon chain is assembled from simple carboxylic acid units, primarily acetate (B1210297) and malonate, which serve as the starter and extender units, respectively. nih.gov The assembly process involves the sequential condensation of these units, catalyzed by a large multi-enzyme complex. mdpi.com

A key intermediate in the biosynthesis of related compounds like Chaetoglobosin A is prochaetoglobosin I. This precursor is formed through the condensation of the polyketide chain with activated tryptophan, followed by an intramolecular Diels-Alder cyclization to create the isoindolone-fused macrocycle. mdpi.comnih.gov Subsequent enzymatic modifications then lead to the final product.

Enzymatic Machinery Involved in this compound Production

A specific suite of enzymes, encoded by the biosynthetic gene cluster, is responsible for the production of this compound. This machinery includes large, multifunctional enzymes as well as smaller, single-function tailoring enzymes.

The core of chaetoglobosin biosynthesis is governed by a hybrid PKS-NRPS enzyme. nih.govmdpi.comnih.gov This massive, multifunctional protein combines the catalytic domains of both polyketide synthases and nonribosomal peptide synthetases to link the polyketide and amino acid precursors. mdpi.comnih.gov

Fungal PKS-NRPS hybrids typically feature an iterative Type I PKS fused to a single NRPS module. mdpi.comnih.gov The PKS portion is responsible for assembling the polyketide chain from acetyl-CoA and malonyl-CoA units. nih.gov The NRPS module then selects, activates, and incorporates the specific amino acid, in this case, a modified tryptophan. nih.gov The enzyme facilitates the transfer of the completed polyketide chain to the amino acid, forming a crucial amide bond and setting the stage for subsequent cyclization reactions. nih.gov

Studies on Chaetomium globosum and Penicillium expansum have identified key genes within the chaetoglobosin biosynthetic cluster that are homologous to those predicted for this compound synthesis. mdpi.comnih.gov

cheA : This gene encodes the central hybrid PKS-NRPS enzyme responsible for synthesizing the carbon scaffold of chaetoglobosins. mdpi.comnih.gov Homologs of cheA are found in the putative this compound cluster and are predicted to perform the same function. nih.gov

cheB : This gene encodes a standalone enoyl reductase that works in conjunction with the PKS-NRPS. mdpi.comnih.gov Its role is to perform specific reduction steps during the construction of the polyketide chain, ensuring the correct stereochemistry and saturation level of the final macrocycle. mdpi.com

pks-1 : In C. globosum, a separate polyketide synthase gene, pks-1 (also known as alb1), has been shown to be necessary for the biosynthesis of Chaetoglobosin A, in addition to its role in melanin (B1238610) pigment production. nih.govnih.gov Knocking down pks-1 expression leads to a significant decrease in chaetoglobosin production. nih.gov It is hypothesized that PKS-1 may provide essential precursors for the main PKS-NRPS or that the biosynthetic pathways for melanin and chaetoglobosins share common early steps. nih.govnih.gov

After the initial scaffold is formed by the PKS-NRPS and cyclized, a series of post-synthetic modifications are required to produce the final this compound molecule. These tailoring reactions are carried out by dedicated enzymes encoded within the gene cluster. nih.gov

In the closely related Chaetoglobosin A pathway, these modifications are primarily oxidative. mdpi.comnih.gov The enzymes responsible include:

FAD-dependent monooxygenases : These enzymes introduce oxygen atoms into the molecule, often creating hydroxyl groups. nih.gov

Cytochrome P450 oxygenases : This is a large family of enzymes that catalyze a wide range of oxidation reactions, contributing to the structural diversity of the final products. nih.gov

These redox enzymes are crucial for transforming the nascent intermediate into the biologically active final compound. nih.gov For this compound, a key modification is the β-methylation of the tryptophan residue, which likely occurs early in the pathway, possibly before incorporation by the NRPS module. nih.govfrontiersin.org

Genetic Clusters Governing this compound Biosynthesis

The genes responsible for producing this compound are organized into a biosynthetic gene cluster (BGC). nih.govresearchgate.net This co-location of genes on the chromosome ensures their coordinated regulation and expression. The putative BGC for this compound was identified in Stenocarpella maydis and shows significant synteny (conservation of gene order) with the confirmed Chaetoglobosin A cluster in Chaetomium globosum and the putative Chaetoglobosin P cluster in Discosia rubi. researchgate.netfrontiersin.org

A typical chaetoglobosin BGC contains the core PKS-NRPS gene (cheA homolog), the enoyl reductase gene (cheB homolog), genes for tailoring enzymes like P450 monooxygenases, and regulatory genes, such as transcription factors, that control the expression of the entire cluster. researchgate.netnih.gov The presence of a gene potentially responsible for the β-methylation of tryptophan is a distinctive feature of the putative this compound and P clusters. nih.govfrontiersin.org The tight clustering of these genes provides strong evidence for their collective role in the biosynthesis of this complex natural product. researchgate.net

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is intricately regulated at multiple levels, from the transcriptional control of its biosynthetic genes to the influence of external environmental and nutritional cues.

Transcriptional Regulation of Biosynthetic Gene Clusters

The genetic blueprint for this compound synthesis is encoded within a BGC, which typically includes a core polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. nih.gov The expression of these genes is tightly controlled by a network of transcription factors. While specific regulators for this compound have not been definitively characterized, studies on related chaetoglobosins, such as chaetoglobosin A, reveal a complex regulatory web that likely shares common elements. For instance, in Chaetomium globosum, the biosynthesis of chaetoglobosin A is positively regulated by the global regulator LaeA and the Gα signaling pathway. nih.gov Furthermore, specific transcription factors like CgcheR, CgTF1, and CgTF6 have been shown to either activate or repress the expression of the chaetoglobosin A BGC. nih.gov It is plausible that homologous regulatory proteins and pathways govern the biosynthesis of this compound in its producing organisms, such as Stenocarpella maydis and Diplodia macrospora. nih.govnih.gov

A key distinguishing feature in the biosynthesis of this compound is the β-methylation of the C-10 position of the tryptophan residue, a modification not seen in chaetoglobosin A. frontiersin.org This suggests the presence and coordinated transcriptional regulation of a specific methyltransferase-encoding gene within the this compound BGC. The proximity of an actin-binding protein gene, twinfilin-1, to the chaetoglobosin P and K gene clusters has been observed, hinting at a possible self-resistance mechanism that would also require precise transcriptional control. nih.govfrontiersin.org

Table 1: Key Genes and Enzymes in Chaetoglobosin Biosynthesis

| Gene/Enzyme Class | Function | Implication for this compound |

| PKS-NRPS | Core enzyme responsible for the synthesis of the polyketide-amino acid backbone. | A putative PKS-NRPS is central to the this compound BGC. |

| Methyltransferase | Catalyzes the addition of a methyl group. | A specific methyltransferase is responsible for the characteristic β-methylation at C-10 of the tryptophan moiety. |

| Transcription Factors | Regulate the expression of biosynthetic genes. | Homologs of known chaetoglobosin regulators likely control the expression of the this compound BGC. |

| Twinfilin-1 | Actin-binding protein. | Its proximity to the BGC suggests a potential role in self-resistance to the cytotoxic effects of this compound. |

Environmental and Nutritional Factors Influencing Production

The production of this compound is significantly influenced by the surrounding environment and the availability of nutrients. Fungi such as Stenocarpella maydis, a known producer of this compound, thrive in specific conditions that favor both growth and secondary metabolite production. nih.gov

Environmental Factors:

Moisture and Incubation: A study on S. maydis-infected maize grain revealed a substantial increase (approximately tenfold) in the amount of this compound following post-harvest moist incubation. nih.gov This indicates that high humidity or water activity is a critical factor for its synthesis.

pH: While direct studies on this compound are limited, research on Chaetomium globosum has shown that the production of chaetoglobosins A and C is favored at a neutral pH. nih.gov It is likely that the pH of the growth substrate also plays a crucial role in the production of this compound by S. maydis and D. macrospora.

Temperature: Fungal growth and metabolism are highly dependent on temperature. Optimal temperature ranges for the growth of S. maydis would likely correlate with increased production of its secondary metabolites, including this compound.

Nutritional Factors:

Substrate Composition: Stenocarpella maydis is a pathogen of maize, and the composition of the maize kernels and stalks provides the necessary nutritional foundation for this compound biosynthesis. nih.gov The availability of primary metabolites from the host plant serves as precursors for its synthesis.

Carbon and Nitrogen Sources: The type and availability of carbon and nitrogen sources in the growth medium are known to be critical for secondary metabolite production in fungi. While specific optimal sources for this compound have not been detailed, complex media derived from natural sources like maize are evidently conducive to its production.

Metal Ions: The presence of certain metal ions can act as co-factors for enzymes involved in biosynthetic pathways and can influence the expression of BGCs. The specific requirements for this compound production are yet to be determined.

Biotechnological Approaches for Biosynthesis Research and Modulation

While biotechnological manipulation of this compound production is not as extensively documented as for chaetoglobosin A, several strategies employed for other fungal secondary metabolites could be applied for research and to potentially enhance its yield.

Gene Cluster Identification and Characterization: The identification of the putative this compound BGC in S. maydis is a crucial first step. nih.gov Further characterization of this cluster through gene knockout and heterologous expression studies would elucidate the function of each gene in the biosynthetic pathway.

Overexpression of Regulatory Genes: Based on the knowledge from chaetoglobosin A regulation, identifying and overexpressing positive regulatory genes (e.g., homologs of LaeA or pathway-specific activators) in S. maydis or a heterologous host could lead to increased this compound titers. researchgate.net

CRISPR-Cas9 Mediated Genome Editing: The CRISPR-Cas9 system has been successfully used to delete competing PKS genes to increase the production of chaetoglobosin A. nih.gov A similar approach could be applied to the this compound producer to channel metabolic flux towards its synthesis by knocking out genes for other major secondary metabolites.

Fermentation Optimization: Systematic optimization of fermentation parameters such as media composition, pH, temperature, and aeration is a fundamental biotechnological approach to enhance the production of secondary metabolites. nih.gov For this compound, this would involve designing specific culture conditions that mimic the optimal environment for its synthesis by S. maydis.

Co-cultivation: Co-cultivation of the producing fungus with other microorganisms can sometimes induce the expression of otherwise silent BGCs or enhance the production of certain metabolites. This approach could be explored for this compound production.

Table 2: Potential Biotechnological Strategies for this compound Research and Production

| Approach | Description | Potential Application for this compound |

| Gene Knockout | Targeted deletion of specific genes. | Elucidate the function of genes within the BGC; eliminate competing metabolic pathways. |

| Gene Overexpression | Increasing the expression of specific genes. | Enhance the production of this compound by overexpressing positive regulators or core biosynthetic genes. |

| Heterologous Expression | Transferring the BGC to a different host organism. | Facilitate the study of the biosynthetic pathway and potentially enable production in a more manageable host. |

| Fermentation Optimization | Adjusting culture conditions to maximize yield. | Determine the optimal nutritional and environmental parameters for high-titer this compound production. |

Synthetic Chemistry and Structural Modification of Chaetoglobosin K

Strategies for the Total Synthesis of Chaetoglobosin K and Related Analogues

While a direct total synthesis of this compound has not been extensively detailed in the literature, the synthetic routes developed for closely related cytochalasans, such as Cytochalasin B and H, provide a clear blueprint for the strategies required. pnas.orgpsu.edu These approaches are modular, typically involving the separate synthesis of the isoindolone core and the macrocycle's side chain, followed by a key macrocyclization step.

A common retrosynthetic disconnection involves breaking the macrocycle and the isoindolone ring. The isoindolone core is often constructed via a powerful intramolecular Diels-Alder reaction, while the macrocycle is formed in the later stages of the synthesis. pnas.orgpsu.edu

The formation of the large, strained macrocyclic ring is one of the most challenging aspects of cytochalasan synthesis. Several methodologies have been successfully employed to construct the 11- to 14-membered rings characteristic of this family.

Ring-Closing Metathesis (RCM): RCM has become a cornerstone of modern macrocyclization chemistry due to its functional group tolerance and the reliability of well-defined ruthenium-based catalysts. nih.gov This reaction is used as a key step to form the large ring from a linear precursor containing two terminal alkenes. The choice of catalyst and reaction conditions, such as high dilution to favor intramolecular over intermolecular reactions, is critical for success. nih.gov

Kocienski-Julia Olefination: This reaction provides a reliable method for forming carbon-carbon double bonds, often with good control over the resulting geometry (E/Z selectivity). In the synthesis of Cytochalasin B, a Kocienski-Julia coupling was used to connect the isoindolone portion with the macrocyclic side chain, installing a key trans-olefin. pnas.org

Other Macrolactonization/Macrolactamization Methods: While less common for the main carbocyclic ring of chaetoglobosins, esterification or amidation reactions under high-dilution conditions (e.g., Yamaguchi or Shiina macrolactonization) are standard strategies for constructing macrocyclic lactones or lactams found in other natural products and could be adapted for specific analogues.

The table below summarizes key macrocyclization reactions used in the synthesis of cytochalasan-related natural products.

| Reaction | Description | Key Features | Reference Example |

| Ring-Closing Metathesis (RCM) | Joins two terminal alkenes to form a cycloalkene. | High functional group tolerance; various catalysts available. | General strategy for many macrocyclic natural products. nih.gov |

| Kocienski-Julia Coupling | Reaction of a sulfone with an aldehyde or ketone to form an alkene. | Good for forming trans-olefins. | Synthesis of Cytochalasin B. pnas.org |

| Intramolecular Heck Reaction | Palladium-catalyzed coupling of an organohalide and an alkene. | Forms C-C bonds under mild conditions. | General macrocyclization strategy. mdpi.com |

| Intramolecular Nozaki-Hiyama-Kishi Reaction | Nickel/Chromium-catalyzed coupling of an vinyl halide with an aldehyde. | Highly effective for complex, functionalized substrates. | General macrocyclization strategy. |

The cytochalasan scaffold is rich in stereocenters, and controlling their relative and absolute configuration is paramount. Synthetic strategies rely on a combination of substrate control, reagent control, and the use of chiral starting materials.

A pivotal strategy for establishing the stereochemistry of the isoindolone core is the intramolecular Diels-Alder (IMDA) reaction . pnas.orguni-hannover.de A highly functionalized triene precursor is synthesized and, upon heating, undergoes a [4+2] cycloaddition to form the bicyclic isoindolone system. psu.edu The stereochemical outcome of this reaction is often highly predictable based on the geometry of the dienophile and the steric constraints of the tether connecting the diene and dienophile, leading to the desired fused ring system with multiple stereocenters set in a single step. psu.edursc.org In some biosynthetic pathways, it is speculated that a specific "Diels-Alderase" enzyme is involved to enforce high stereoselectivity, a feat that can be challenging to replicate chemically. uni-hannover.de

The absolute stereochemistry is typically introduced early in the synthesis by using a chiral starting material. For chaetoglobosins, this would be an enantiomerically pure derivative of L-tryptophan, which forms the C-3, C-4, and C-10 portion of the molecule. rsc.orgpnas.org For other cytochalasins, L-phenylalanine is a common starting point. pnas.org Subsequent stereocenters are then set relative to this initial chirality through diastereoselective reactions.

Semisynthesis and Derivatization Approaches for this compound Analogues

Given the complexity of total synthesis, semisynthesis and derivatization of naturally abundant chaetoglobosins are attractive alternatives for generating novel analogues for research. pensoft.net These approaches leverage the core scaffold provided by nature and introduce new functionality through chemical modification.

One strategy involves the chemical engineering of fungal extracts. Crude extracts from a producing organism, such as Chaetomium madrasense, can be subjected to chemical reactions like epoxidation followed by ring-opening with various nucleophiles to generate a library of new, unnatural derivatives in a single process. researchgate.net

More targeted approaches modify specific functional groups on the isolated natural product. For instance, treatment of Chaetoglobosin F with (diethylamino)sulfur trifluoride (DAST) led to an unexpected fluorinated analogue featuring a rearranged oxolane ring. researchgate.netacs.org Such modifications can explore the steric and electronic requirements of the biological target and lead to compounds with altered activity or physical properties. The hydroxyl groups present on the macrocycle of many chaetoglobosins are common handles for derivatization, allowing for the introduction of esters, ethers, or other functionalities.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of chaetoglobosins relates to their biological effects, primarily their interaction with actin. acs.orgmdpi.com These studies involve comparing the activities of a wide range of natural and synthetic analogues to identify key structural features required for potency.

The biological activity of chaetoglobosins is largely attributed to their ability to interact with actin, a key component of the eukaryotic cytoskeleton. acs.org This interaction disrupts actin polymerization and filament function, leading to the observed cytotoxic effects. frontiersin.orgresearchgate.net Several structural motifs are critical for this activity:

The Perhydroisoindolone Core: This rigid, fused-ring system acts as a scaffold, correctly positioning the other functional groups for binding.

The Macrocyclic Ring: The integrity of the macrocycle is generally considered essential for high potency. mdpi.com Its size, conformation, and the presence of specific functional groups (ketones, hydroxyls, double bonds) are all determining factors in the binding affinity. For example, analogues where the macrocycle has been opened show significantly reduced cytotoxicity. mdpi.com

The 10-(Indol-3-yl) Group: This group, derived from tryptophan, is the defining feature of the chaetoglobosin subfamily. nih.gov It is a key binding element, and modifications here can drastically alter activity. This compound is distinguished by a methyl substitution on the tryptophan residue at C-10, a feature shared with Chaetoglobosin P. frontiersin.orgfrontiersin.org

By comparing the cytotoxicity of various chaetoglobosins, researchers have pinpointed the influence of specific substituents on their biological activity.

Hydroxylation Pattern: The presence and stereochemistry of hydroxyl groups, particularly at C-7 and C-18, are important. For many cytochalasans, a C-7 hydroxyl group is a major contributor to biological activity. researchgate.net

Oxidation State of the Macrocycle: The presence of ketone groups versus hydroxyl groups within the macrocycle affects activity. For instance, the conversion of a C-21 hydroxyl to a ketone was shown to drastically increase the activity of a cytochalasin D analogue. mdpi.com

Modifications at C-10: The nature of the amino acid-derived substituent at C-10 is a key determinant of the specific class of cytochalasan (e.g., indole (B1671886) for chaetoglobosins, phenyl for cytochalasins). rsc.org Late-stage modification strategies are being developed to install non-natural aryl groups at this position to further probe the SAR. rsc.orgrsc.org The unique C-10 methyl-tryptophan of this compound likely influences its binding affinity and specific biological profile compared to other chaetoglobosins. frontiersin.org

The following table summarizes the reported cytotoxic activities of selected chaetoglobosins against the P388 murine leukemia cell line, illustrating the impact of structural variations. acs.org

| Compound | Key Structural Features | Cytotoxicity IC₅₀ (µg/mL) against P388 |

| Chaetoglobosin A | C20=O, C19-OH, C6-C7 double bond | 0.05 |

| Chaetoglobosin B | C20=O, C19-OH, C6-C7-epoxide | 0.05 |

| Chaetoglobosin D | C20=O, C19-OH, C7-OH | 0.05 |

| Chaetoglobosin J | C20-OH, C19-OH, C6-C7 double bond | 0.05 |

| Chaetoglobosin R | C20=O, C6,C7-di-OH (epimer of Q) | Inactive |

| Chaetoglobosin T | C20-CH₂, C19-OH, C6-C7 double bond | 0.5 |

| Prochaetoglobosin I | Biosynthetic precursor | 0.05 |

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

The synthesis of complex natural products like this compound presents significant challenges to traditional organic synthesis due to the molecule's dense stereochemistry and intricate macrocyclic architecture. Chemoenzymatic and biocatalytic strategies, which integrate the precision of enzymatic transformations with the versatility of chemical methods, offer powerful solutions to overcome these hurdles. wikipedia.orgnih.gov These approaches can provide high stereoselectivity and regioselectivity under mild reaction conditions, often reducing the need for extensive protecting group manipulations common in purely chemical syntheses. wikipedia.org While a complete chemoenzymatic total synthesis of this compound has not been reported, research into its biosynthesis and the enzymatic synthesis of key precursors has illuminated a clear path for the application of biocatalysis in its construction.

A pivotal application of a chemoenzymatic step in the context of this compound has been demonstrated in the synthesis of its unique amino acid precursor, (2S,3R)-3-methyltryptophan. Feeding studies with isotopically labeled compounds have been crucial in identifying the direct precursors in the biosynthesis of this compound. In one key study, the two diastereomeric racemates of 3-methyltryptophan were synthesized and administered to cultures of the producing fungus, Diplodia macrospora. Both were incorporated at high rates, but to establish the precise stereochemistry of the direct precursor, a chemoenzymatic method was employed. researchgate.net The (2S,3R)-enantiomer of 3-methyl-[2-²H]tryptophan was prepared through the selective hydrolysis of its corresponding methyl ester using the enzyme α-chymotrypsin. researchgate.net The partial incorporation of this deuterated amino acid into this compound definitively established the (2S,3R)-enantiomer as the direct biological precursor. researchgate.net

Table 1: Chemoenzymatic Synthesis of a this compound Precursor

| Enzyme | Substrate | Product | Reaction Type | Significance | Reference |

|---|

Further insights into potential biocatalytic steps for this compound synthesis come from the detailed study of the biosynthesis of the closely related Chaetoglobosin A. nih.govacs.org The late stages of Chaetoglobosin A biosynthesis involve a series of oxidative transformations that convert a precursor, prochaetoglobosin I, into the final product. These tailoring steps are catalyzed by a specific set of redox enzymes. nih.gov Research has identified three key enzymes responsible for this oxidative cascade: one FAD-dependent monooxygenase (FMO) and two cytochrome P450 oxygenases (P450s). nih.govacs.org

By creating deletion mutants of the producing fungus, Chaetomium globosum, and through heterologous expression of these enzymes in Saccharomyces cerevisiae, researchers have elucidated the specific function of each enzyme. nih.govacs.org This work revealed that the promiscuity of these redox enzymes leads to a network of pathways, resulting in a combinatorial formation of multiple oxidized intermediates. nih.govacs.org These characterized enzymes represent a toolkit of potential biocatalysts that could be employed in a chemoenzymatic route to this compound, enabling specific hydroxylations and other oxidative modifications on a synthetically prepared macrocyclic core.

Table 2: Potential Biocatalysts for Chaetoglobosin Late-Stage Synthesis (from Chaetoglobosin A Biosynthesis)

| Enzyme Class | Specific Enzymes (from C. globosum) | Catalyzed Reaction | Potential Application in this compound Synthesis | Reference |

|---|---|---|---|---|

| FAD-dependent Monooxygenase (FMO) | CHGG_01242 | Oxidation | Regio- and stereoselective hydroxylation of the macrocycle. | nih.govmdpi.com |

The construction of the complex tricyclic core of the broader cytochalasan family, to which this compound belongs, is also an area where biocatalysis could play a significant role. It is proposed that the formation of this core involves an intramolecular [4+2] Diels-Alder reaction. rsc.org While this transformation often requires harsh thermal conditions in traditional synthesis, evidence suggests that a dedicated "Diels-Alderase" enzyme may catalyze this cyclization in nature, ensuring high efficiency and stereocontrol. rsc.org Identifying and harnessing such an enzyme would be a major advance for the synthesis of the this compound skeleton.

Finally, the crucial macrocyclization step to form the large ring is another prime target for a biocatalytic approach. In the biosynthesis of many polyketide and non-ribosomal peptide natural products, this ring closure is catalyzed by a thioesterase (TE) domain of the synthase machinery. nih.gov These thioesterases have been shown to be versatile catalysts that can be used in chemoenzymatic strategies to cyclize synthetic linear precursors, offering an efficient alternative to chemical macrolactonization methods which can be low-yielding and lack regioselectivity. nih.govbeilstein-journals.org

Molecular and Cellular Mechanisms of Action of Chaetoglobosin K

Interaction with Cellular Structural Components

Modulation of Actin Cytoskeleton Dynamics and Microfilament Targeting

Chaetoglobosin K, like other members of the chaetoglobosin and cytochalasan families, is recognized as a potent microfilament-targeting agent. apsnet.orgfrontiersin.orgpsu.edu The actin cytoskeleton is a dynamic network crucial for maintaining cell shape, motility, and division, and its disruption is a key mechanism of ChK's activity. Chaetoglobosins are known to interact with the actin filament network by capping their growing ends, which blocks the assembly and disassembly of microfilaments and alters their dynamic properties. frontiersin.org This interference with vital cellular processes such as cytokinesis, intracellular motility, and endocytosis stems from its effect on actin. frontiersin.orgpsu.edu

Research has identified this compound as an F-actin capper, which contributes to its biological effects, including the treatment of ras-induced cancers. wvu.edu The ability of cytochalasans to disrupt actin filaments is a hallmark of this class of compounds. rsc.org This disruption can lead to the inhibition of cell movement and cytoplasmic cleavage. acs.org Proximity of genes for the actin-binding protein twinfilin-1 to the chaetoglobosin P and K gene clusters suggests a potential self-resistance mechanism related to the interference with filamentous actin polymerization. frontiersin.org

Effects on Cell Morphology and Adhesion

By targeting the actin cytoskeleton, this compound induces significant changes in cell morphology and adhesion. A primary consequence of its interaction with actin is the inhibition of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. nih.govwvu.edu This leads to the formation of polynucleated cells. acs.org

Furthermore, this compound has been shown to inhibit both anchorage-dependent and anchorage-independent growth of cancer cells, indicating its effect on cell adhesion and survival signals derived from extracellular matrix attachment. nih.govnih.gov Studies have also demonstrated that ChK can prevent the disruption of cell-cell communication induced by tumor promoters, suggesting a role in maintaining tissue integrity and counteracting a key step in tumor progression. nih.govnih.govnih.gov

Regulation of Cellular Signaling Pathways

This compound uniquely modulates several critical intracellular signaling pathways that are often dysregulated in cancer. Its ability to simultaneously target multiple cascades highlights its potential as a multi-faceted therapeutic agent.

Impact on Kinase Cascades (e.g., Akt, JNK, MAPK, mTOR, NF-κB)

Research has firmly established this compound as a dual inhibitor of the Akt and c-Jun N-terminal kinase (JNK) signaling pathways. nih.govnih.govexlibrisgroup.com This dual inhibitory effect is considered a unique characteristic of the compound. exlibrisgroup.commdpi.com

Akt Pathway: ChK significantly inhibits the phosphorylation of Akt at its key activation sites. nih.govnih.govexlibrisgroup.commdpi.com The inhibition of Akt phosphorylation has been observed in various cancer cell lines, including ras-transformed epithelial cells and ovarian cancer cells. nih.govwvu.edu This action disrupts the downstream signaling of the PI3K/Akt/mTOR pathway, which is crucial for protein synthesis, cell survival, and proliferation. nih.govwvu.edu The inhibition of Akt by ChK also affects downstream effectors like MDM2. nih.gov

JNK Pathway: Concurrently with Akt inhibition, ChK inhibits JNK phosphorylation at critical activation sites in both ras-transformed cells and human lung carcinoma cells. nih.govexlibrisgroup.commdpi.com This leads to a reduction in the phosphorylation of JNK's downstream effectors, such as c-Jun and ATF-2. nih.govaacrjournals.org Interestingly, ChK does not appear to affect the direct upstream kinases of JNK, such as MKK4 and MKK7, suggesting a mechanism that bypasses the typical MAPK signaling cascade. aacrjournals.org

MAPK Pathway: The JNK and p38 pathways are stress-activated protein kinases within the broader MAPK family. frontiersin.orgfrontiersin.org While ChK is a potent JNK inhibitor, it also influences the p38 MAPK pathway. Activation of p38 has been shown to be important for the ChK-induced G2 cell cycle arrest in ovarian cancer cells. nih.govfrontiersin.org This suggests a complex interplay where ChK inhibits one branch of the MAPK pathway (JNK) while leveraging another (p38) to exert its anti-cancer effects.

mTOR Pathway: As a downstream component of the Akt pathway, the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) is also inhibited by this compound treatment. wvu.eduresearchgate.net This further confirms ChK's disruption of the PI3K/Akt/mTOR signaling axis. nih.govwvu.edu

NF-κB Pathway: In studies using an ovarian cancer system, this compound did not produce significant changes in the protein expression of NF-κB. wvu.eduresearchgate.net

| Pathway | Effect of this compound | Cell Lines Studied | References |

| Akt (PKB) | Inhibition of phosphorylation/activation | ras-transformed epithelial cells, human lung carcinoma cells, ovarian cancer cells | nih.govnih.govwvu.edunih.govexlibrisgroup.commdpi.com |

| JNK | Inhibition of phosphorylation/activation | ras-transformed epithelial cells, human lung carcinoma cells | nih.govnih.govexlibrisgroup.commdpi.com |

| p38 MAPK | Activation is important for ChK-induced G2 arrest | Ovarian cancer cells | nih.govfrontiersin.org |

| mTOR | Inhibition of phosphorylation | Ovarian cancer cells | wvu.eduresearchgate.net |

| NF-κB | No significant effect on protein expression | Ovarian cancer cells | wvu.eduresearchgate.net |

Modulation of Transcription Factors (e.g., HIF-1α)

The regulation of transcription factors is a critical downstream consequence of ChK's impact on signaling cascades.

HIF-1α: this compound is a potent regulator of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis and tumor survival. nih.govresearchgate.net ChK treatment significantly inhibits HIF-1α protein expression in ovarian cancer cells under normoxic conditions. nih.gov It executes this inhibition by mediating the downregulation of Akt, which in turn prevents the interaction of HIF-1α with the promoter of vascular endothelial growth factor (VEGF). nih.govresearchgate.net

p53: The tumor suppressor protein p53 is a key mediator of ChK's action in certain contexts. In cisplatin-resistant ovarian cancer cells, this compound induces apoptosis and G2 cell cycle arrest through a p53-dependent pathway. nih.govfrontiersin.org

AP-1 Transcription Factors (c-Jun, ATF-2): As direct downstream targets of the JNK pathway, the phosphorylation of activator protein-1 (AP-1) family members c-Jun and ATF-2 is decreased following treatment with this compound. nih.govaacrjournals.org This indicates that ChK can serve as a small molecule inhibitor of the AP-1 pathway. aacrjournals.org

Influence on Cell Cycle Progression

This compound exerts a significant inhibitory effect on cell cycle progression, primarily by inducing cell cycle arrest at the G2/M phase. nih.govspandidos-publications.com Flow cytometry analysis has shown that treatment with ChK leads to a concentration-dependent increase in the proportion of cells in the G2 phase, with a corresponding reduction in the G1 and S phases. nih.gov

The mechanism underlying this G2 arrest is multifactorial. In cisplatin-resistant ovarian cancer cells, this effect is mediated through a p53-dependent pathway. nih.gov Furthermore, ChK effectively suppresses the expression of cyclin B1, a critical regulator for G2/M transition, without affecting the levels of cdc2 or its inhibitory phosphorylation at Tyr 15. nih.govfrontiersin.org The activation of the p38 signaling pathway also plays an important role in the G2 arrest observed in ChK-treated cells by downregulating cyclin B1. nih.govfrontiersin.org This targeted disruption of cell cycle machinery prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation. spandidos-publications.commdpi.com

| Cell Cycle Phase | Effect of this compound | Key Mediators | Cell Lines Studied | References |

| G2/M | Induces G2 phase arrest | p53, p38, Cyclin B1 (suppression) | Ovarian cancer cells | nih.govfrontiersin.orgspandidos-publications.com |

| Cytokinesis | Inhibition | Actin cytoskeleton disruption | ras-transformed epithelial cells | nih.govwvu.edu |

Induction of Cell Cycle Arrest (e.g., G2 phase)

This compound has been shown to be a potent inhibitor of cell proliferation in certain cancer cells by inducing a halt in the cell division cycle. nih.gov Specifically, in studies involving cisplatin-resistant ovarian cancer cell lines, such as OVCAR-3 and A2780/CP70, ChK treatment leads to a significant accumulation of cells in the G2 phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from proceeding into mitosis (M phase), thereby inhibiting their division and proliferation. The induction of G2 arrest by ChK is a concentration-dependent effect. nih.gov Notably, while ChK potently induces G2 arrest in these cancer cell lines, its effect on normal ovarian cells (IOSE-364) is significantly less pronounced, suggesting a degree of selectivity for malignant cells. nih.gov

Mechanisms of Cell Cycle Checkpoint Activation

The G2 checkpoint is a critical regulatory node that prevents cells with damaged DNA from entering mitosis. This compound activates this checkpoint through a sophisticated mechanism involving the p53 tumor suppressor and the p38 mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.orgnih.gov

Treatment with ChK leads to increased expression of p53 and phosphorylation (activation) of p38 MAPK in ovarian cancer cells. nih.govnih.gov The activated p38 MAPK pathway, in turn, is known to exert checkpoint control by promoting the degradation of Cyclin B1. nih.govmdpi.comresearchgate.net Cyclin B1 forms a complex with cyclin-dependent kinase 1 (CDK1) to create the maturation-promoting factor (MPF), which is essential for the G2/M transition. By effectively suppressing the expression of Cyclin B1, ChK prevents the formation of a functional MPF complex, thus enforcing the G2 arrest. nih.gov Interestingly, ChK does not appear to alter the protein levels of total cdc2 (CDK1) or its inhibitory phosphorylation at Tyr15. nih.gov

The tumor suppressor protein p53 is a central mediator in this process. nih.gov Experiments using siRNA to silence p53 have shown that the depletion of p53 abrogates the ChK-induced decrease in Cyclin B1, confirming that p53 is a pivotal upstream regulator of the G2 arrest caused by this compound. nih.gov

In normal ovarian cells, the G2 arrest induced by ChK appears to involve the protein p21, a well-known CDK inhibitor. nih.gov ChK treatment significantly increases p21 protein levels in normal cells but not in the tested cancer cells. nih.gov This differential p21 response may contribute to the selective activity of ChK against cancer cells. nih.gov

Table 1: Effect of this compound on G2 Cell Cycle Regulatory Proteins in Ovarian Cancer Cells (OVCAR-3, A2780/CP70)

| Protein | Effect of ChK Treatment | Role in Cell Cycle | Citation |

|---|---|---|---|

| p53 | Increased expression | Transcription factor that activates checkpoint pathways. | nih.govnih.gov |

| Phospho-p38 MAPK | Increased phosphorylation (activation) | Kinase that promotes Cyclin B1 degradation. | nih.govnih.gov |

| Cyclin B1 | Suppressed expression | Essential for forming the MPF complex to enter mitosis. | nih.govnih.gov |

| cdc2 (CDK1) | No effect on protein levels | Catalytic subunit of the MPF complex. | nih.gov |

| p21 | No significant change | CDK inhibitor; its induction is noted in normal cells. | nih.gov |

Induction of Programmed Cell Death Pathways

Beyond halting the cell cycle, this compound actively induces programmed cell death, primarily through apoptosis, and its molecular targets are also deeply involved in the regulation of autophagy.

Apoptosis Induction and Associated Molecular Events (e.g., p53-dependent pathway)

This compound is a potent inducer of apoptosis in cisplatin-resistant ovarian cancer cells. nih.govnih.gov The apoptotic mechanism is triggered through the extrinsic, or death receptor-mediated, pathway in a manner that is critically dependent on p53. nih.govfrontiersin.org

The key molecular events initiated by ChK include:

Upregulation of Death Receptor 5 (DR5): ChK treatment increases the protein expression of DR5, a cell surface receptor that binds to the ligand TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) to initiate the apoptotic cascade. nih.gov

Activation of Caspase-8: Following the engagement of DR5, ChK stimulates the activation of the initiator caspase-8. This is evidenced by a decrease in the level of its inactive precursor, procaspase-8, and an increase in its cleaved, active form. nih.gov

Activation of Caspase-3: As a downstream consequence of caspase-8 activation, ChK treatment leads to the cleavage and activation of the executioner caspase-3, which is responsible for dismantling the cell. nih.gov

p53-Dependence: The entire apoptotic process is orchestrated by p53. Silencing p53 expression prevents the ChK-induced decrease in procaspase-8, demonstrating that p53 is an essential mediator for this apoptotic pathway. nih.gov

Notably, ChK does not appear to affect the expression of other components of the death receptor pathway, such as Fas, Fas Ligand (FasL), or the Fas-associated death domain (FADD) protein. nih.gov

Autophagy Modulation and Interplay with Apoptosis

While direct studies on this compound-induced autophagy are limited, the signaling pathways it modulates, particularly the JNK/p38 MAPK pathway, are known to be critical regulators of autophagy and the crosstalk between autophagy and apoptosis. frontiersin.orgmdpi.com Autophagy is a cellular self-digestion process that can either promote cell survival under stress or contribute to cell death, a process termed "autophagic cell death". frontiersin.orgmdpi.com

The JNK/p38 MAPK signaling pathway can induce autophagy in response to cellular stress, often by promoting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. nih.gov Sustained activation of this pathway can tip the balance from a pro-survival autophagic response towards apoptosis or autophagic cell death. frontiersin.org Given that ChK activates p38 MAPK, it is plausible that it influences the autophagic machinery. nih.govnih.gov

The interplay between apoptosis and autophagy is complex and can be antagonistic or cooperative. oncotarget.com Key proteins are shared between the two pathways. For instance, Beclin 1, a core autophagy protein, can be cleaved by caspases, which inhibits autophagy and can augment apoptosis. oncotarget.com Conversely, autophagy can degrade apoptotic activators, thereby inhibiting cell death. tavernarakislab.gr Although the precise role of ChK in modulating autophagy remains to be fully elucidated, its known effects on the p53 and p38 MAPK pathways place it at a critical junction controlling both cell death mechanisms. frontiersin.orgmdpi.com

Effects on Cellular Migration and Invasion Processes

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that relies on angiogenesis—the formation of new blood vessels. This compound has been found to inhibit these processes. nih.gov

In studies using human umbilical vein endothelial cells (HUVEC), ChK significantly reduces their migratory capability. nih.gov This anti-migratory effect is linked to its ability to suppress the secretion of key pro-angiogenic mediators from ovarian cancer cells. nih.gov ChK treatment leads to a downregulation of:

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates the formation of blood vessels.

Hypoxia-Inducible Factor 1α (HIF-1α): A transcription factor that controls the expression of VEGF and other genes involved in angiogenesis. nih.gov

Akt: A serine/threonine kinase whose signaling pathway is central to cell survival and proliferation, and is also implicated in angiogenesis. nih.gov

Other Molecular and Cellular Targets

In addition to the pathways detailed above, this compound interacts with other fundamental cellular components and signaling molecules.

Filamentous Actin (F-actin): As a member of the cytochalasan family, a primary and well-established target of this compound is the actin cytoskeleton. nih.govmdpi.comfrontiersin.org Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments, which disrupts actin dynamics. frontiersin.org This interference with the actin cytoskeleton can explain many of ChK's cellular effects, including the inhibition of cell motility, membrane ruffling, and cytokinesis (the final step of cell division). nih.govfrontiersin.org

Akt and JNK Signaling Pathways: this compound exhibits a dual inhibitory effect on the Akt and c-Jun N-terminal kinase (JNK) signaling pathways in both ras-transformed cells and human lung carcinoma cells. nih.gov It reduces the phosphorylation of both Akt and JNK at their key activation sites. nih.gov The inhibition of Akt contributes to its anti-proliferative and anti-angiogenic effects. The JNK pathway is a stress-activated pathway that can have dual roles, either promoting survival or inducing apoptosis depending on the cellular context. mdpi.com The modulation of both these critical pathways underscores the broad impact of ChK on cancer cell signaling networks. researchgate.netnih.gov

Angiogenesis Inhibition Mechanisms (e.g., VEGF downregulation)

This compound demonstrates potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.netnih.gov Research has shown that its mechanism is primarily centered on the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that controls VEGF expression. researchgate.netnih.gov

The inhibitory action of this compound occurs through the Akt/HIF-1α/VEGF pathway. nih.gov It inhibits the phosphorylation of Akt, a critical kinase in cell signaling. nih.gov This downregulation of Akt activity leads to a subsequent decrease in HIF-1α levels. nih.govnih.gov Chromatin immunoprecipitation assays have confirmed that this compound inhibits the binding of HIF-1α to the VEGF promoter, thereby suppressing VEGF gene transcription and reducing the secretion of VEGF protein from cancer cells. nih.govnih.gov This cascade ultimately hinders the formation of new blood vessels, a process critical for tumor growth and metastasis. researchgate.netaacrjournals.org

Studies on ovarian cancer cell lines, such as A2780/CP70 and OVCAR-3, have provided concrete evidence of these effects. researchgate.netnih.govresearchgate.net In these cells, this compound not only significantly inhibits cell viability but also markedly reduces the secretion of VEGF. researchgate.netnih.gov Furthermore, it has been shown to reduce the migratory capability of human umbilical vein endothelial cells (HUVECs), which is a crucial step in angiogenesis. researchgate.netnih.gov

Table 1: Effect of this compound on Ovarian Cancer Cells

| Cell Line | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| A2780/CP70 | Inhibition of Akt/HIF-1α pathway | Significant inhibition of cell viability at concentrations as low as 0.5 µmol/L. researchgate.netnih.gov | researchgate.netnih.gov |

| Downregulation of VEGF secretion | Significantly reduced secretion of VEGF protein. nih.govresearchgate.net | nih.govresearchgate.net | |

| OVCAR-3 | Inhibition of Akt/HIF-1α pathway | Significant inhibition of cell viability at concentrations of 1.0 µmol/L. researchgate.netnih.gov | researchgate.netnih.gov |

Immunomodulatory Effects at the Cellular Level

While the broader class of chaetoglobosins is recognized for having immunomodulatory activities, specific cellular mechanisms for this compound in immune cells are not extensively detailed in current research. nih.govplos.orgmdpi.commdpi.com However, studies have established that this compound exerts a dual inhibitory effect on the c-Jun N-terminal kinase (JNK) and Akt signaling pathways in human lung carcinoma and ras-transformed epithelial cells. nih.govexlibrisgroup.commdpi.comnih.gov

The JNK and Akt pathways are fundamental signaling cascades that regulate a host of cellular processes. mdpi.comnih.gov The JNK pathway is critically involved in stress responses, apoptosis, and inflammation, and plays a role in both apoptosis and survival signaling. mdpi.com The Akt pathway is a major regulator of cell proliferation and survival. nih.gov Research demonstrates that this compound can inhibit the phosphorylation of both Akt and JNK at their key activation sites, which in turn affects their downstream effectors. nih.govmdpi.com This modulation of key signaling pathways, observed in cancer cell lines, points toward a potential mechanism for immunomodulation, as these pathways are also central to the function and response of immune cells. frontiersin.orgdntb.gov.ua For instance, Chaetoglobosin F, a related compound, has been shown to exert immunomodulatory properties on bone marrow-derived dendritic cells via the TLR9 signaling pathway. plos.org

Antiviral Mechanisms (e.g., viral replication interference)

The antiviral properties of this compound are not as well-defined as its other biological activities. While the general class of chaetoglobosins and cytochalasans has been reported to possess antiviral and anti-HIV activities, specific research detailing the mechanisms of this compound against viral pathogens is limited. nih.govnih.govresearchgate.netrsc.orgmdpi.com

The term viral interference describes the inhibition of one virus's replication by another, often through mechanisms like the production of interferons or RNA interference. actamicrobio.bg Some natural compounds can interfere with viral replication by targeting essential viral enzymes like RNA polymerase or by blocking the virus's entry into host cells. mdpi.com Although one report notes that this compound has antiviral activity, it does not specify the mechanism. semanticscholar.org Therefore, while the chemical family to which this compound belongs shows promise for antiviral applications, the precise way it may interfere with viral replication remains an area for future investigation.

Antimicrobial Mechanisms (e.g., against specific fungal pathogens)

The antimicrobial activity of this compound, particularly against fungal pathogens, is understood primarily through its relation to other chaetoglobosins and the general mechanism of action for the cytochalasan class. The principal target for these compounds is the cytoskeleton, where they disrupt actin polymerization. acs.orgbiosynth.comresearchgate.net This interference with the dynamic assembly and disassembly of actin filaments affects fundamental cellular processes like cell division and morphogenesis, leading to an antifungal effect. biosynth.comresearchgate.net

Direct evidence for this compound's antifungal mechanism comes from comparative genomics and studies of the closely related compound, Chaetoglobosin P. nih.govfrontiersin.org Research has shown that Chaetoglobosin P has potent antifungal activity against the human pathogen Cryptococcus neoformans. nih.govfrontiersin.orgscielo.br Its mechanism of action involves the inhibition of actin microfilament formation, disrupting the fungal cell's cytoskeletal structure. nih.govebi.ac.uk

Crucially, the biosynthetic gene cluster (BGC) responsible for producing this compound in the fungus Stenocarpella maydis is highly similar in gene content and order to the BGC for Chaetoglobosin P. nih.govfrontiersin.orgresearchgate.net This strong genetic similarity suggests that this compound likely shares the same antifungal mechanism of targeting actin polymerization. nih.govduke.edu

Table 2: Antifungal Activity of Chaetoglobosin P

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Cryptococcus neoformans H99 (at 37°C) | 6.3 µg/mL | nih.govfrontiersin.org |

| Cryptococcus neoformans H99 (at 25°C) | 69.5 µg/mL | nih.gov |

| Aspergillus fumigatus | 12.5 µg/mL | nih.gov |

| Candida albicans | >50 µg/mL | nih.gov |

Biological Activities and Research Models of Chaetoglobosin K

Anti-proliferative and Cytotoxic Activities in Various Cell Lines

Chaetoglobosin K has demonstrated notable anti-proliferative and cytotoxic effects across a range of cancer cell lines. Research highlights its potential to inhibit cancer cell growth and viability, prompting further investigation into its mechanisms of action.

Effects on Cancer Cell Lines (e.g., Ovarian, PC-3, HeLa, A549)

Studies have shown that this compound exhibits significant cytotoxic activity against several cancer cell lines. In cisplatin-resistant ovarian cancer cell lines, OVCAR-3 and A2780/CP70, this compound demonstrated a more potent growth inhibitory effect than the conventional chemotherapy drug, cisplatin (B142131). nih.gov It was also found to be less cytotoxic to the normal ovarian cell line IOSE-364, suggesting a degree of selectivity for cancer cells. nih.gov

The compound's activity extends to other cancer types as well. Research has indicated that this compound can inhibit the proliferation and migration of prostate carcinoma cells, including PC-3, DU145, and LNCaP cells, with IC50 values in the 3-5µM range. researchgate.net Furthermore, it has shown cytotoxic effects against the A549 human lung carcinoma cell line. mdpi.commdpi.com While many chaetoglobosins exhibit cytotoxicity against HeLa cells, specific data for this compound's direct effect on this cell line requires further targeted research. acs.org

The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines as reported in scientific literature.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 2.2 | nih.gov |

| A2780/CP70 | Ovarian Cancer | 1.7 | nih.gov |

| PC-3 | Prostate Cancer | 3-5 | researchgate.net |

| DU145 | Prostate Cancer | 3-5 | researchgate.net |

| LNCaP | Prostate Cancer | 3-5 | researchgate.net |

| A549 | Lung Carcinoma | <10 | mdpi.com |

Analysis of Cell Viability and Proliferation in Research Models

The anti-proliferative effects of this compound are concentration-dependent. nih.gov In studies involving ovarian cancer cells, treatment with this compound led to a significant reduction in cell viability. nih.govnih.gov For instance, in A2780/CP70 ovarian cancer cells, viability was significantly inhibited at concentrations as low as 0.5 μmol/l, and for OVCAR-3 cells, at 1.0 μmol/l. nih.govresearchgate.net

The mechanisms underlying this reduction in cell viability include the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2 phase. nih.gov In cisplatin-resistant ovarian cancer cells, this compound was observed to induce preferential apoptosis and G2 cell cycle arrest compared to normal ovarian cells. nih.gov This suggests that the compound may exploit vulnerabilities in the cell cycle regulation of cancer cells. nih.gov Further research has also pointed to the inhibition of the Akt signaling pathway as a key mechanism in preventing the proliferation and migration of prostate cancer cells. researchgate.net

Antifungal Activities in in vitro Systems

Beyond its anti-cancer properties, this compound is also recognized for its antifungal activities. As a mycotoxin, it is part of a class of compounds known for their effects against various fungal species. researchgate.net

Spectrum of Activity against Fungal Pathogens

This compound, along with other chaetoglobosins, has been shown to be effective against a variety of fungal pathogens. While specific data for this compound is sometimes grouped with other chaetoglobosins, the class, in general, exhibits a broad spectrum of activity. For instance, penochalasin K, a closely related compound, displayed potent activity against Colletotrichum gloeosporioides and Rhizoctonia solani, showing significantly higher inhibition than the commercial fungicide carbendazim. mdpi.comnih.gov Chaetoglobosins as a group have demonstrated inhibitory effects against plant pathogenic fungi such as Bipolaris sorokiniana, Macrophomina phaseolina, Pythium ultimum, and Fusarium graminearum. cabidigitallibrary.orgresearchgate.net

The table below outlines the minimum inhibitory concentration (MIC) values for Penochalasin K, a related chaetoglobosin, against specific fungal pathogens.

| Fungal Pathogen | MIC (µM) | Reference |

| Colletotrichum gloeosporioides | 6.13 | nih.gov |

| Rhizoctonia solani | 12.26 | nih.gov |

Morphological and Physiological Changes in Fungi

The primary mechanism of action for the antifungal activity of chaetoglobosins, including likely this compound, is the targeting of microfilaments. frontiersin.orgnih.gov This interference with the fungal cytoskeleton disrupts crucial cellular processes such as cytokinesis (cell division), intracellular motility, and both exocytosis and endocytosis. frontiersin.orgnih.gov This disruption leads to significant morphological changes in the fungi, impairing their growth and proliferation. For example, treatment with chaetoglobosins has been shown to suppress the growth of fungal colonies significantly. cabidigitallibrary.org

Antiviral Activities in Cellular Assays

The broader class of chaetoglobosins has been reported to possess diverse biological activities, including antiviral properties. mdpi.comnih.gov However, specific studies focusing solely on the antiviral activities of this compound in cellular assays are limited in the provided context. While the potential exists within this class of compounds, further dedicated research is necessary to fully elucidate and characterize the specific antiviral effects of this compound.

Anti-inflammatory Effects in Cellular Models (e.g., RAW264.7 cells)

Current scientific literature accessible through targeted searches does not provide specific experimental data on the anti-inflammatory effects of this compound in the RAW264.7 macrophage cell line. Studies on this cell model have predominantly focused on other members of the chaetoglobosin family, such as Chaetoglobosin Vb nih.govsci-hub.se and Chaetoglobosin Fex frontiersin.orgresearchgate.net. These studies have shown that other chaetoglobosins can inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.govresearchgate.net However, direct evidence and detailed research findings for this compound's activity in this specific cellular model are not available in the provided search results.

Studies in Preclinical in vivo Models for Mechanistic Insights (e.g., mouse models)

Research into the in vivo effects of this compound has provided mechanistic insights, particularly regarding its anti-angiogenic properties. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. aacrjournals.org

One key preclinical in vivo model used to investigate this compound is the chicken chorioallantoic membrane (CAM) assay. nih.gov This model is widely used to study the development of new blood vessels. In studies using the CAM assay, this compound was shown to significantly reduce the formation of new blood vessels that were induced by ovarian cancer cells. nih.gov

The mechanistic insight gained from these studies is that this compound exerts its anti-angiogenic effect by downregulating the Akt/HIF-1α/VEGF signaling pathway. nih.govresearchgate.net It inhibits the secretion of key mediators of angiogenesis, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α), from cancer cells. nih.govresearchgate.net By inhibiting the interaction of HIF-1α with the VEGF promoter, this compound effectively suppresses the production of VEGF, a primary driver of angiogenesis. nih.govresearchgate.net This inhibition is mediated through the downregulation of Akt, a kinase involved in cellular signaling. nih.govresearchgate.net

| Model System | Observed Effect | Mechanistic Insight | Key Mediators Inhibited | Reference |

|---|---|---|---|---|

| Chicken Chorioallantoic Membrane (CAM) Assay | Significant reduction in new blood vessel formation induced by ovarian cancer cells. | Inhibition of angiogenesis. | Akt, HIF-1α, VEGF | nih.gov |

Investigation of this compound's Effects on Cellular Differentiation

There is currently a lack of direct scientific studies investigating the specific effects of this compound on cellular differentiation processes, such as osteoblast or other cell lineage differentiation. While some research notes that the compound can influence proteins like p53, which is a known regulator of differentiation, this connection is indirect. nih.gov Similarly, although this compound is known to affect the actin cytoskeleton, which is fundamental to cell structure and could theoretically play a role in differentiation, no dedicated studies exploring this potential effect were found in the search results. core.ac.uk Therefore, detailed research findings on this topic are not available.

Analytical and Methodological Advancements in Chaetoglobosin K Research

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

The precise chemical structure of Chaetoglobosin K and its analogs is determined through a combination of powerful spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is fundamental in establishing the molecular formula of these compounds. mdpi.comnih.govmdpi.com For instance, the molecular formula of new chaetoglobosins has been deduced from ion peaks in their HR-ESI-MS spectra. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed information about the carbon and proton framework of the molecule. mdpi.comresearchgate.netuiowa.edu The analysis of 1H and 13C NMR spectra, along with 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), allows for the assignment of chemical shifts and the establishment of connectivity between different atoms, which is crucial for piecing together the intricate cyclic structure of chaetoglobosins. mdpi.comnih.govmdpi.com

To determine the absolute configuration of stereogenic centers within the molecule, a critical aspect of its chemical identity, researchers employ Electronic Circular Dichroism (ECD) spectroscopy. mdpi.comresearchgate.net The experimental ECD spectrum of a compound is compared with theoretically calculated spectra for possible stereoisomers. mdpi.comresearchgate.net A match between the experimental and a calculated spectrum confirms the absolute configuration of the molecule. researchgate.net

Table 1: Spectroscopic Data for Chaetoglobosin Analogs

| Compound | Molecular Formula | Method of Determination | Key Spectroscopic Features | Reference |

|---|---|---|---|---|

| Penochalasin I | C₃₂H₃₄N₂O₄ | HRESIMS, 1D & 2D NMR, ECD | Six-cyclic 6/5/6/5/6/13 fused ring system | mdpi.com |

| Emeriglobosin A | C₃₂H₃₈N₂O₅ | HR-ESI-MS, 1D & 2D NMR, ECD | Presence of a 3-substituted indolyl group | nih.gov |

Chromatographic Methods for Isolation, Purification, and Analysis

The isolation and purification of this compound from complex fungal extracts rely on a suite of chromatographic techniques. Flash chromatography is often used as an initial step for the coarse separation of the crude extract into different fractions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the fine purification of chaetoglobosins from these fractions. ijrpc.comresearchgate.net When coupled with a mass spectrometer (HPLC-MS/MS), it becomes a powerful analytical tool for the sensitive and selective detection and quantification of these mycotoxins in various matrices. ijrpc.comresearchgate.netruokavirasto.fi

More recently, Ultra-Performance Liquid Chromatography (UPLC) has been adopted for its advantages in speed, resolution, and sensitivity over conventional HPLC. tsijournals.comnih.gov UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), offers a rapid and highly sensitive method for analyzing trace amounts of compounds like this compound in biological samples. nih.gov This technique is particularly valuable for pharmacokinetic studies. nih.gov

Table 2: Chromatographic Techniques in Chaetoglobosin Research

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| Flash Chromatography | Initial fractionation of crude extracts | Suitable for large-scale separation | |

| HPLC | Purification and analysis | Robust and widely available | ijrpc.comresearchgate.net |

| HPLC-MS/MS | Sensitive detection and quantification | High selectivity and sensitivity for complex mixtures | ijrpc.comresearchgate.netruokavirasto.fi |

| UPLC | High-throughput analysis | Increased speed, resolution, and sensitivity | tsijournals.comnih.gov |

Bioassays and High-Throughput Screening Methodologies for Activity Profiling

To understand the biological effects of this compound, researchers employ a variety of bioassays. These assays are designed to measure the compound's activity against specific biological targets, such as cancer cell lines or enzymes. mdpi.comnih.gov For example, the cytotoxic effects of chaetoglobosins have been evaluated against cell lines like HeLa and A549 using the MTT assay. mdpi.com

High-Throughput Screening (HTS) methodologies enable the rapid testing of a large number of compounds, including natural product libraries that may contain this compound, for a specific biological activity. nih.govmdpi.com These unbiased approaches can identify novel biological activities and help to elucidate the mechanism of action of a compound. mdpi.com While HTS can quickly identify "hits," further validation is often required to confirm the activity and rule out artifacts. nih.gov Bioassay-guided fractionation, a process where fractions of a crude extract are tested for activity, is a common strategy to isolate bioactive compounds like chaetoglobosins. researchgate.netresearchgate.net

Omics Approaches in Studying this compound Effects

The advent of "omics" technologies, such as proteomics and transcriptomics, has opened new avenues for understanding the global cellular effects of this compound. These approaches provide a broad view of the changes in protein and gene expression within a cell or organism upon exposure to the compound. chemrxiv.org

Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to this compound treatment. nih.govfrontiersin.org This information can point to the specific cellular pathways and biological processes that are affected. frontiersin.org For instance, transcriptome profiling has been used to investigate the antagonistic mechanisms of Chaetomium globosum, the fungus that produces chaetoglobosins, against plant pathogens. nih.govinformaticsjournals.co.in

Proteomics, which focuses on the entire complement of proteins, can identify changes in protein levels and post-translational modifications. researchgate.net Integrating proteomics with metabolomics and transcriptomics can provide a more comprehensive understanding of the molecular mechanisms underlying the observed biological effects. chemrxiv.org

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Computational methods, particularly molecular docking and modeling, are increasingly used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. dergipark.org.trnih.gov These in silico approaches can provide insights into the binding mode and affinity of a compound within the active site of a protein. nii.ac.jpbiorxiv.org

Molecular docking simulations can help to identify potential protein targets for this compound and to understand the key amino acid residues involved in the binding interaction. researchgate.net This information is valuable for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov Computational modeling can also be used to design new derivatives of this compound with potentially improved activity or selectivity.

Future Research Directions and Unexplored Avenues for Chaetoglobosin K

Identification of Novel Biological Targets and Pathways

Initial studies have established that Chaetoglobosin K exerts its effects through the modulation of several key cellular signaling pathways. In cisplatin-resistant ovarian cancer cells, ChK has been shown to induce apoptosis and G2 cell cycle arrest via a p53-dependent pathway. nih.govmarshall.edu It triggers the extrinsic apoptotic pathway through the upregulation of Death Receptor 5 (DR5) and subsequent activation of caspase-8, while leaving the intrinsic pathway, involving reactive oxygen species (ROS), unaffected. nih.gov Furthermore, ChK influences the MAPK signaling cascade by increasing the phosphorylation of p38, without altering JNK or ERK1/2 phosphorylation in this specific cancer model. nih.gov

However, in other cellular contexts, such as ras-transformed epithelial cells and human lung carcinoma cells, this compound demonstrates a dual inhibitory effect on both the Akt and JNK signaling pathways. mdpi.comnih.govnih.gov It has been observed to inhibit the phosphorylation of both Akt and JNK at their crucial activation sites. mdpi.comnih.gov This dual-modulatory capability sets it apart and suggests a complex interaction with cellular signaling networks. mdpi.com Research has also highlighted its role in angioprevention by downregulating hypoxia-inducible factor 1α (HIF-1α) and subsequently vascular endothelial growth factor (VEGF), a process mediated through the Akt pathway. researchgate.netnih.govresearchgate.net

Future research should aim to identify the direct molecular target(s) of this compound. nih.gov While its impact on downstream effectors like Akt and JNK is documented, the upstream kinases or other proteins it directly binds to remain elusive. nih.gov Unraveling these primary interactions is critical for a comprehensive understanding of its mechanism. Investigating its effects on other, less-explored signaling pathways involved in cell proliferation, survival, and metastasis could reveal novel therapeutic angles. The differential effects of ChK on the JNK pathway in various cell lines warrant further investigation to understand the context-dependent nature of its activity. nih.govnih.gov

Exploration of Synergistic Effects with Other Research Compounds in Cellular Models

The potential of this compound in combination therapies represents a promising area of future investigation. Studies have suggested that its ability to upregulate DR5 could make it a valuable partner for TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) therapy in platinum-resistant ovarian cancer. nih.gov The combination of ChK with platinum-based compounds is also a logical next step, given its efficacy in cisplatin-resistant cells. nih.govmarshall.edu

While direct synergistic studies with this compound are nascent, research on the closely related Chaetoglobosin P provides a strong rationale for this approach. Chaetoglobosin P has demonstrated synergistic antifungal effects when combined with amphotericin B and caspofungin against Cryptococcus neoformans. frontiersin.org This suggests that Chaetoglobosins, as a class, may act to potentiate the efficacy of other therapeutic agents.

Future cellular model studies should systematically evaluate the synergistic or additive effects of this compound with a broad range of established anti-cancer agents. This includes cytotoxic drugs, targeted therapies, and immunotherapies. For instance, combining ChK with inhibitors of pathways that are not affected by ChK itself could lead to enhanced anti-tumor activity. Research on Chaetoglobosin E has already shown synergistic effects with cytotoxic agents like cisplatin (B142131) and 5-fluorouracil (B62378) in esophageal squamous cell carcinoma cells. researchgate.net Similar investigations with this compound across various cancer cell lines are warranted.

Unraveling Cryptic Biosynthetic Pathways and Enabling Production

Chaetoglobosins are complex natural products synthesized by fungi through a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid pathway. frontiersin.orgpensoft.netrsc.org The biosynthetic gene clusters (BGCs) responsible for producing various chaetoglobosins are beginning to be identified. frontiersin.org A putative BGC for this compound has been located in the genome of Stenocarpella maydis. frontiersin.org This cluster shows high similarity to the one responsible for Chaetoglobosin P biosynthesis in Discosia rubi. frontiersin.org

A significant challenge in natural product research is that many BGCs remain silent or "cryptic" under standard laboratory culture conditions. mdpi.comwalshmedicalmedia.comresearchgate.net Future research should focus on activating these cryptic pathways in this compound-producing fungi, such as Diplodia macrospora, to potentially discover novel structural analogues with improved or different activities. nih.gov

Several strategies can be employed to achieve this:

OSMAC (One Strain, Many Compounds) Approach : Systematically altering cultivation parameters such as media composition, temperature, pH, and aeration can induce the expression of otherwise silent gene clusters. mdpi.comwalshmedicalmedia.com

Epigenetic Modification : The use of chemical agents like DNA methyltransferase (DNMT) and histone deacetylase (HDAC) inhibitors can remodel chromatin and activate transcriptionally silent BGCs. mdpi.comresearchgate.netmdpi.com

Co-cultivation : Growing the producer fungus alongside other microorganisms can trigger the production of secondary metabolites as a defense or communication mechanism. walshmedicalmedia.comresearchgate.net